N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
Description
N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a synthetic small molecule featuring a bicyclic imidazo[1,2-b]pyrazole core linked via an ethyl group to a methanesulfonamide moiety substituted with a 4-(trifluoromethyl)phenyl group. The imidazo[1,2-b]pyrazole scaffold is notable for its electron-rich heterocyclic structure, which often confers high binding affinity to biological targets such as kinases or G-protein-coupled receptors . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide moiety may contribute to hydrogen bonding interactions in target binding .
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2S/c16-15(17,18)13-3-1-12(2-4-13)11-25(23,24)20-7-8-21-9-10-22-14(21)5-6-19-22/h1-6,9-10,20H,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJMKNAXDFTGIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NCCN2C=CN3C2=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazo[1,2-b]pyrazole moiety linked to a trifluoromethyl-substituted phenyl group through an ethyl chain. The sulfonamide functional group contributes to its solubility and reactivity.
| Property | Details |
|---|---|
| Molecular Formula | C14H15F3N4O2S |
| Molecular Weight | 355.36 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not extensively documented; requires empirical measurement |
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing the imidazo[1,2-b]pyrazole moiety have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : The sulfonamide group is known to modulate inflammatory pathways, potentially through inhibition of phospholipase A2 (PLA2), which is critical in the production of pro-inflammatory mediators .
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections .
1. Anticancer Activity Assessment
In a study evaluating the anticancer properties of similar imidazo[1,2-b]pyrazole derivatives, compounds were tested against human breast cancer cell lines (MCF-7). Results indicated that certain derivatives inhibited cell growth by more than 70% at concentrations as low as 10 µM, with mechanisms involving cell cycle arrest and apoptosis induction .
2. Anti-inflammatory Mechanism Exploration
Another investigation focused on the anti-inflammatory potential of imidazo[1,2-b]pyrazole derivatives. The study highlighted that these compounds significantly reduced the production of inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition of PLA2 activity was confirmed through enzyme assays, showing IC50 values ranging from 12 to 68 µM for various derivatives .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally related compounds is essential:
Scientific Research Applications
Anticancer Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has shown promising anticancer properties. It acts primarily as an ATP-competitive inhibitor of the mTOR (mammalian target of rapamycin) pathway, which is crucial for regulating cell growth and proliferation.
Case Study Findings
Recent studies indicate significant anti-proliferative effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) A549 and H460 cells. The IC50 values range from 0.02 μM to 20.7 μM, demonstrating its potency in inhibiting tumor growth .
Antimicrobial Properties
The imidazo[1,2-b]pyrazole framework has been associated with antimicrobial activity against a range of pathogens. Research indicates that derivatives exhibit effective inhibition against both Gram-positive and Gram-negative bacteria.
- Antibacterial Activity : Effective against Staphylococcus aureus and Escherichia coli.
- Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially reducing cytokine production and the release of inflammatory mediators.
Research Insights
- Cytokine Modulation : Inhibition of TNF-alpha and IL-6 production observed in vitro.
- Therapeutic Potential : Could be explored for conditions characterized by excessive inflammation.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 | 0.02 | mTOR inhibition |
| H460 | 20.7 | mTOR inhibition |
Table 2: Antimicrobial Activity
| Pathogen | Activity | Mechanism |
|---|---|---|
| Staphylococcus aureus | Inhibited | Cell wall disruption |
| Escherichia coli | Inhibited | Cell wall disruption |
Comparison with Similar Compounds
Core Heterocycle Variations
Target Compound :
- Core : Imidazo[1,2-b]pyrazole (bicyclic, nitrogen-rich).
- Key Features : Ethyl linker, 4-(trifluoromethyl)phenylsulfonamide.
Substituent and Functional Group Analysis
- Trifluoromethyl Group : Present in the target compound and Example 53, this group enhances metabolic stability and membrane permeability.
- Sulfonamide vs. Amide : Sulfonamides (target, Example 1) exhibit stronger acidity (pKa ~10) compared to amides (Example 53, pKa ~17), affecting ionization and target interactions .
Physicochemical and Pharmacokinetic Implications
- Solubility : The target compound’s imidazo[1,2-b]pyrazole core may reduce aqueous solubility compared to pyrazolo[3,4-d]pyrimidine derivatives (Example 1) due to increased hydrophobicity.
- Bioavailability: The trifluoromethyl group in the target compound likely improves oral bioavailability relative to non-fluorinated analogues (e.g., 1357093-28-7) .
Q & A
Basic Research Questions
Q. What is the standard synthetic route for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, and what key reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A representative protocol involves reacting an imidazo[1,2-b]pyrazole derivative with a sulfonamide-containing alkyl halide in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) at room temperature. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.1 molar ratio of nucleophile to electrophile), inert atmosphere, and purification via column chromatography using gradients of ethyl acetate/hexane .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound, and what characteristic signals should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Prioritize signals for the trifluoromethyl group (δ ~120-125 ppm in ¹³C NMR, split into quartets due to coupling with fluorine) and imidazo[1,2-b]pyrazole protons (aromatic protons at δ 7.5-8.5 ppm).
- IR Spectroscopy : Look for sulfonamide S=O stretches (~1350 cm⁻¹) and C-F vibrations (~1100-1200 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the imidazo-pyrazole core .
Q. What in vitro assays are recommended for initial pharmacological profiling of this compound?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or phosphatase targets) due to the sulfonamide group’s known role in binding catalytic sites. Use fluorescence polarization or ELISA-based methods for IC₅₀ determination. Parallel cytotoxicity screening (e.g., MTT assay on HEK-293 cells) is critical to rule off-target effects .
Advanced Research Questions
Q. How can researchers mitigate low yields during the alkylation step of the imidazo[1,2-b]pyrazole intermediate?
- Methodological Answer : Low yields often arise from steric hindrance or poor nucleophilicity. Strategies include:
- Solvent Optimization : Switch to DMSO or THF to enhance solubility.
- Temperature Gradients : Stepwise heating (e.g., 40°C for 12 hours followed by room temperature) to balance reactivity and side reactions.
- Catalytic Additives : Use KI or phase-transfer catalysts (e.g., TBAB) to accelerate alkylation .
Q. How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups in this compound for target binding?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substitutions on the imidazo[1,2-b]pyrazole ring (e.g., methyl, fluoro) to assess steric/electronic effects.
- Sulfonamide Variations : Replace the trifluoromethylphenyl group with other aryl sulfonamides (e.g., 4-fluorophenyl) and compare binding affinities via surface plasmon resonance (SPR).
- Linker Optimization : Test ethyl vs. propyl spacers between the imidazo-pyrazole and sulfonamide moieties to evaluate flexibility .
Q. What strategies are recommended for resolving contradictory bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer : Contradictions may arise from pharmacokinetic (PK) limitations.
- Metabolic Stability : Perform microsomal stability assays (e.g., liver microsomes) to identify rapid clearance.
- Plasma Protein Binding : Use equilibrium dialysis to assess free drug availability.
- Formulation Adjustments : Improve solubility via co-solvents (e.g., PEG-400) or nanoencapsulation for in vivo studies .
Q. How can advanced spectroscopic methods (e.g., 2D NMR, X-ray crystallography) resolve ambiguities in stereochemical assignments for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
